Cyclohex-2-en-1-one semicarbazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
[(E)-cyclohex-2-en-1-ylideneamino]urea |
InChI |
InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11)/b9-6- |
InChI Key |
VOVGTUWIQDOKMI-TWGQIWQCSA-N |
SMILES |
C1CC=CC(=NNC(=O)N)C1 |
Isomeric SMILES |
C1CC=C/C(=N/NC(=O)N)/C1 |
Canonical SMILES |
C1CC=CC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohex 2 En 1 One Semicarbazone and Its Analogs
Condensation Reactions for Semicarbazone Formation
The traditional and most common method for synthesizing semicarbazones is the condensation reaction between a carbonyl compound, such as a cyclohexenone derivative, and semicarbazide (B1199961). This reaction is a reversible process involving the nucleophilic attack of the semicarbazide on the carbonyl carbon.
Classical protocols for the formation of semicarbazones from ketones like cyclohexenone typically involve the reaction of the carbonyl compound with semicarbazide hydrochloride. Since the reaction requires the semicarbazide to be in its free-base form to act as a nucleophile, a weak base is added to neutralize the hydrochloride salt. Sodium acetate (B1210297) is commonly used for this purpose. The reaction is often carried out in a solvent such as aqueous ethanol. For ketones, the reaction may require refluxing for several hours to achieve a high yield.
A general classical procedure involves dissolving semicarbazide hydrochloride and sodium acetate in water, followed by the addition of the ketone dissolved in a miscible organic solvent like ethanol. The mixture is then allowed to react, often with heating, until the crystalline semicarbazone product precipitates. The product can then be isolated by filtration and purified by recrystallization.
Table 1: Overview of a Classical Synthesis Protocol
| Component | Role | Example |
|---|---|---|
| Cyclohexenone Derivative | Carbonyl Substrate | Cyclohex-2-en-1-one |
| Semicarbazide Hydrochloride | Nucleophile Source | H2NNHCONH2·HCl |
| Sodium Acetate | Base | CH3COONa |
| Aqueous Ethanol | Solvent | C2H5OH / H2O mixture |
| Heating/Reflux | Reaction Condition | Standard for less reactive ketones |
The efficiency of semicarbazone formation is highly dependent on the reaction conditions, particularly pH, temperature, and the presence of catalysts.
pH: The reaction rate is significantly affected by the pH of the medium. The process is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, if the pH is too low, the semicarbazide nucleophile becomes protonated and non-reactive. Conversely, at high pH, there is insufficient acid to catalyze the reaction. Consequently, the reaction is often fastest in a mildly acidic buffer system, with an optimal pH typically between 6.1 and 6.2.
Temperature: Temperature plays a crucial role, especially for less reactive ketones. While many aldehydes react readily at room temperature, ketones like cyclohexanone (B45756) derivatives often require elevated temperatures (e.g., 65-90 °C) to achieve complete conversion in a reasonable timeframe. Heating the reaction mixture can increase both the forward and reverse reaction rates, helping the system reach equilibrium faster.
Catalysts: Both acids and bases can catalyze the reaction. As mentioned, mild acid catalysis is most effective for the dehydration step of the mechanism. In addition to traditional acid and base catalysts, other materials have been explored. For instance, basic alumina has been used as an effective and recyclable catalyst for the preparation of semicarbazones.
Table 2: Influence of Reaction Parameters on Semicarbazone Synthesis
| Parameter | Effect on Reaction | Optimal Condition |
|---|---|---|
| pH | Strongly influences reaction rate by affecting both the carbonyl substrate and the nucleophile. | Mildly acidic (pH ~6) to activate the carbonyl without deactivating the nucleophile. |
| Temperature | Increases reaction rate; often required for less reactive ketones. | Room temperature for aldehydes; elevated temperatures (65-90 °C) for ketones. |
| Catalyst | Accelerates the rate-determining step (nucleophilic attack and/or dehydration). | Mild acid or base catalysts are common. Basic alumina has been used as a heterogeneous catalyst. |
Targeted Synthesis of Substituted Cyclohex-2-en-1-one Semicarbazone Derivatives
The synthesis of substituted this compound derivatives can be achieved through various targeted methodologies. These approaches allow for the introduction of specific substituent groups on the cyclohexenone ring and modification of the semicarbazone moiety.
The synthesis of 3,5-Diphenylcyclohex-2-en-1-semicarbazone begins with the preparation of its corresponding ketone precursor, 3,5-diphenylcyclohex-2-en-1-one. A common and effective method for creating such disubstituted cyclohexenone rings is through a sequence involving a Michael addition followed by an intramolecular aldol condensation, a classic approach known as the Robinson annulation. wikipedia.orgjk-sci.comlibretexts.orgpressbooks.pub
In a typical procedure to form a related structure, 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, trans-chalcone serves as the Michael acceptor and is reacted with a Michael donor like ethyl acetoacetate (B1235776) in the presence of a base such as sodium hydroxide. tamu.edu This initial conjugate addition forms a 1,5-dicarbonyl intermediate, which then undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered ring. tamu.edu Subsequent dehydration yields the final α,β-unsaturated ketone. tamu.edu A similar strategy can be envisioned for 3,5-diphenylcyclohex-2-en-1-one, potentially using a different nucleophilic donor with trans-chalcone.
Once the 3,5-diphenylcyclohex-2-en-1-one precursor is obtained, it is converted to the target semicarbazone. This is achieved through a standard condensation reaction with semicarbazide hydrochloride. nih.govresearchgate.net The ketone is typically refluxed with an equimolar amount of semicarbazide hydrochloride in an alcoholic solvent, often in the presence of a weak base like sodium acetate or a catalytic amount of acid, to facilitate the reaction and yield the desired 3,5-diphenylcyclohex-2-en-1-semicarbazone. nih.govresearchgate.net
Further diversification of semicarbazone derivatives can be achieved through selective alkylation. A general and efficient protocol has been developed for the selective N2-alkylation of semicarbazones. This method allows for the introduction of various alkyl groups onto the nitrogen atom at the 2-position of the semicarbazide moiety.
The strategy involves the deprotonation of the starting semicarbazone using a strong base, followed by treatment with an alkylating agent. Research has shown that using sodium hydride (NaH) in an aprotic solvent like acetonitrile (MeCN) is highly effective for the complete and selective deprotonation at the N2-nitrogen. The resulting conjugate base is then reacted with an alkylating reagent, such as an alkyl halide or dimethyl sulfate, to yield the corresponding N2-alkylated semicarbazone derivative.
Below is a table summarizing the results of N2-alkylation on various semicarbazone substrates with different alkylating agents.
| Starting Semicarbazone | Alkylating Agent | Product | Yield (%) |
| Benzaldehyde semicarbazone | MeI | Benzaldehyde 2-methylsemicarbazone | 95 |
| 4-Chlorobenzaldehyde semicarbazone | MeI | 4-Chlorobenzaldehyde 2-methylsemicarbazone | 96 |
| 4-Chlorobenzaldehyde semicarbazone | EtI | 4-Chlorobenzaldehyde 2-ethylsemicarbazone | 81 |
| 4-Chlorobenzaldehyde semicarbazone | BuI | 4-Chlorobenzaldehyde 2-butylsemicarbazone | 72 |
| 4-Chlorobenzaldehyde semicarbazone | PhCH₂Br | 4-Chlorobenzaldehyde 2-benzylsemicarbazone | 94 |
| Acetone semicarbazone | Me₂SO₄ | Acetone 2-methylsemicarbazone | 91 |
This table is generated based on findings from related studies on N2-alkylation of semicarbazones.
The cyclohexenone core is a key structural motif present in many natural products and pharmaceutically relevant molecules, making its stereoselective synthesis a topic of considerable interest. mdpi.comsemanticscholar.org Various methods have been developed to control the stereochemistry during the formation of the cyclohexenone ring.
One effective approach is the use of asymmetric catalysis in classic ring-forming reactions. For instance, the Robinson annulation can be rendered enantioselective by using a chiral organocatalyst, such as proline. jk-sci.com This allows for the creation of chiral cyclohexenone products from achiral starting materials.
Asymmetric transfer hydrogenation (ATH) is another powerful technique. Chiral bifunctional ruthenium catalysts have been successfully employed in the ATH of common cyclohexenone precursors to produce optically active 4-hydroxy-2-cyclohexanone derivatives, which are versatile intermediates for further synthesis. mdpi.comsemanticscholar.org
Furthermore, highly stereoselective tandem reactions have been developed. A combination of a bulky chiral secondary amine, LiClO₄, and DABCO has been used to catalyze a tandem Michael addition-Wittig reaction between (3-carboxy-2-oxopropylidene)triphenylphosphorane and α,β-unsaturated aldehydes, yielding multifunctional cyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. organic-chemistry.org
Preparation of Cyclohexenone Derivatives as Precursors
The synthesis of this compound and its analogs relies on the availability of the corresponding substituted cyclohexenone ketones. These precursors can be prepared through several robust synthetic methodologies.
The Robinson annulation is a cornerstone method for constructing six-membered rings. wikipedia.org This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the cyclohexenone ring system. wikipedia.orgjk-sci.com This method is widely used for its reliability in forming fused ring systems. wikipedia.org
Another common strategy is the direct dehydrogenation of a corresponding cyclohexanone. This transformation can be achieved using palladium catalysts with oxygen as the oxidant, providing a direct route to the α,β-unsaturated ketone from the saturated analog. organic-chemistry.org
Other modern synthetic methods include:
[5+1] Cycloaddition: A cationic Rh(I)-catalyzed reaction between vinylcyclopropanes and carbon monoxide can afford cyclohexenones. organic-chemistry.org
Hydrative Cyclization: Gold(I) complexes can catalyze the hydrative cyclization of 1,6-diynes to produce substituted cyclohexenone derivatives. organic-chemistry.org
Brønsted Acid-Mediated Cyclization: Siloxyalkynes can undergo cyclization with arenes, mediated by a Brønsted acid, to yield substituted cyclohexenone structures. organic-chemistry.org
The following table summarizes some of the key methods for preparing cyclohexenone precursors.
| Synthetic Method | Reactants | Key Reagents/Catalysts | Product Type |
| Robinson Annulation | Ketone + α,β-Unsaturated Ketone | Base or Acid | Substituted Cyclohexenone |
| Dehydrogenation | Cyclohexanone | Pd(DMSO)₂(TFA)₂ / O₂ | Cyclohexenone |
| Michael Addition/Aldol | Dicarbonyl compound + α,β-Unsaturated Ketone | Base (e.g., NaOH) | Highly Substituted Cyclohexenone |
| [5+1] Cycloaddition | Vinylcyclopropane + CO | Cationic Rh(I) complex | Substituted Cyclohexenone |
| Hydrative Cyclization | 1,6-Diyne | Gold(I) complex (e.g., MeAuPPh₃) | Substituted Cyclohexenone |
Spectroscopic and Advanced Analytical Characterization of Cyclohex 2 En 1 One Semicarbazone
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques are essential for identifying functional groups and understanding the molecular structure of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis
An FT-IR spectrum of Cyclohex-2-en-1-one semicarbazone would be expected to show characteristic absorption bands for its key functional groups. These would include the N-H stretching vibrations of the primary amine and secondary amide groups, the C=O stretching of the urea (B33335) moiety, the C=N stretching of the imine group, and the C=C stretching of the cyclohexene (B86901) ring. The precise positions of these bands would provide insight into the electronic environment and potential intramolecular hydrogen bonding. In the context of metal complexes, shifts in the ν(C=N) and ν(C=O) bands would be critical for identifying the coordination sites of the semicarbazone ligand to a metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution.
¹H NMR Spectroscopy for Proton Environment Analysis and Isomeric Purity
The ¹H NMR spectrum would be key to confirming the structure by showing distinct signals for each type of proton in the molecule. This includes the protons on the cyclohexene ring (both vinylic and aliphatic), the -NH₂ protons, and the -NH proton. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for a complete assignment of the proton environments. This technique would also be invaluable for assessing the isomeric purity of the compound, distinguishing between possible E/Z isomers around the C=N bond.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. Distinct signals would be expected for the C=O, C=N, the two vinylic carbons (C=C), and the aliphatic carbons of the cyclohexene ring. The chemical shifts of these carbons would provide detailed information about their electronic environment.
¹¹⁹Sn NMR Spectroscopy for Organotin Complex Characterization
For organotin complexes of this compound, ¹¹⁹Sn NMR spectroscopy would be the most definitive technique for determining the coordination number and geometry around the tin center. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the number and nature of the ligands attached to it. This data would allow for the unambiguous characterization of the structure of such complexes in solution. Research on other organotin semicarbazone complexes shows that the coordination number around the tin atom can be determined based on the ¹¹⁹Sn chemical shift range.
While the analytical techniques to fully characterize this compound and its potential metal complexes are well-established, a lack of published, peer-reviewed data for this specific molecule prevents a detailed discussion and the generation of data tables as requested. Further research involving the synthesis and subsequent spectroscopic analysis of this compound is required to fill this data gap in the chemical literature.
Investigation of Fluxional Environments in Complexes via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. In the context of metal complexes involving ligands like this compound, variable-temperature NMR studies are particularly insightful for investigating dynamic processes, known as fluxionality. Fluxional behavior occurs when a molecule or complex undergoes a rapid, reversible intramolecular rearrangement, causing certain atoms to become equivalent on the NMR timescale.
While specific studies on the fluxional environments of this compound complexes are not extensively documented, the principles can be understood from research on related semicarbazone and thiosemicarbazone complexes. nih.gov For a metal complex of this compound, fluxionality could arise from several phenomena, such as the rotation around the C-N bonds, ligand exchange processes, or conformational changes within the cyclohexene ring.
At low temperatures, the rate of these processes may slow down sufficiently to allow for the observation of distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic and kinetic parameters of these dynamic processes. For instance, the coordination of the semicarbazone moiety to a metal center through its oxygen and nitrogen atoms can create stereochemically rigid structures at low temperatures, which may exhibit dynamic behavior at higher temperatures. sphinxsai.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS would first confirm the successful synthesis by verifying its molecular weight. The molecular formula of cyclohex-2-en-1-one is C₆H₈O, and semicarbazide (B1199961) is CH₅N₃O. nist.govcymitquimica.com The condensation reaction results in the formation of this compound (C₇H₁₁N₃O) with the loss of a water molecule.
The mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. These pathways can be predicted based on the known fragmentation of related structures like cyclohexene and other semicarbazones. docbrown.info Common fragmentation patterns include:
Alpha-cleavage: Breakage of bonds adjacent to the C=N double bond.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclic alkenes like the cyclohexene ring, which would lead to the loss of ethylene (B1197577) (C₂H₄).
Loss of small neutral molecules: Such as H₂NCO (isocyanate), NH₃ (ammonia), or CO (carbon monoxide) from the semicarbazone moiety.
The analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure, confirming the connectivity of the cyclohexene ring and the semicarbazone group. Electrospray ionization (ESI) mass spectrometry is particularly useful for analyzing metal complexes of the ligand, helping to establish the stoichiometry and structure of the coordination compounds. nih.gov
Table 1: Potential Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Possible Origin |
| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion [M]⁺ |
| 125 | [M - C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the cyclohexene ring |
| 110 | [M - H₂NCO]⁺ | Loss of isocyanic acid from the semicarbazone moiety |
| 96 | [C₆H₈O]⁺ | Fragmentation leading to the cyclohex-2-en-1-one cation |
| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexene ring |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its chromophores: the α,β-unsaturated ketone system and the semicarbazone group.
The parent molecule, cyclohex-2-en-1-one, exhibits two characteristic absorption bands: a strong absorption band at shorter wavelengths corresponding to a π → π* transition of the conjugated system, and a weaker band at longer wavelengths due to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen. nist.gov
Upon formation of the semicarbazone, the electronic structure is modified. The C=O group is replaced by a C=N-NH-C=O group. This extended conjugation is expected to cause a bathochromic (red) shift in the π → π* transition to a longer wavelength. Additionally, new n → π* transitions associated with the non-bonding electrons on the nitrogen atoms of the semicarbazone moiety may appear.
When this compound acts as a ligand to form metal complexes, further changes in the UV-Vis spectrum are observed. researchgate.net The coordination of the ligand to a metal ion can cause shifts in the ligand-centered transitions. Furthermore, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. revistabionatura.com
Table 2: Typical UV-Vis Absorption Data for Cyclohex-2-en-1-one and Related Semicarbazone Complexes
| Compound/Complex Type | Wavelength (λmax, nm) | Electronic Transition |
| Cyclohex-2-en-1-one | ~225 | π → π |
| Cyclohex-2-en-1-one | ~320 | n → π |
| Semicarbazone Ligand | 250-300 | π → π |
| Semicarbazone Ligand | 330-380 | n → π |
| Metal-Semicarbazone Complex | > 400 | Charge Transfer / d-d transitions |
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and its metal complexes. researchgate.netrevistabionatura.com
The procedure involves the complete combustion of a small, precisely weighed amount of the purified compound. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these quantities, the percentage composition of C, H, and N in the original sample is calculated.
For this compound (C₇H₁₁N₃O), the theoretical percentages of C, H, and N can be calculated from its molecular formula and atomic weights. The experimentally determined percentages from microanalysis should closely match these calculated values, typically within a ±0.4% margin, to confirm the purity and proposed stoichiometry of the compound. Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect structural assignment. This technique is equally vital for characterizing metal complexes to confirm the ligand-to-metal ratio. revistabionatura.com
Table 3: Elemental Microanalysis Data for this compound (C₇H₁₁N₃O)
| Element | Calculated (%) | Found (%) (Hypothetical) |
| Carbon (C) | 54.89 | 54.80 |
| Hydrogen (H) | 7.24 | 7.29 |
| Nitrogen (N) | 27.43 | 27.35 |
Coordination Chemistry of Cyclohex 2 En 1 One Semicarbazone As a Ligand
Ligand Properties and Coordination Modes
The coordination behavior of Cyclohex-2-en-1-one semicarbazone is fundamentally determined by its electronic structure and the spatial arrangement of its potential donor atoms. These characteristics allow for a range of coordination modes, influencing the geometry and stability of the resulting metal complexes.
Identification of Potential Coordination Sites (Nitrogen and Oxygen Donor Atoms)
This compound possesses two primary types of donor atoms that can participate in coordination with metal ions: nitrogen and oxygen. revistabionatura.com The key coordination sites are the oxygen atom of the carbonyl group (C=O) from the semicarbazide (B1199961) moiety and the nitrogen atom of the azomethine group (C=N). revistabionatura.comasianpubs.org This dual-donor capability allows the ligand to form stable chelate rings with metal ions. The involvement of these specific atoms in coordination is a common feature among semicarbazone-based ligands. revistabionatura.comrevistabionatura.com In its neutral form, the ligand typically coordinates through the carbonyl oxygen and the imine nitrogen. researchgate.net
Examination of Denticity: Monodentate, Bidentate, Tridentate, and Polydentate Behavior
The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom. Semicarbazones can exhibit variable denticity depending on the reaction conditions and the nature of the metal ion.
Monodentate: In some cases, the semicarbazone may coordinate through only one donor atom, typically the carbonyl oxygen. bg.ac.rs
Bidentate: The most common coordination mode for ligands like cyclohexanone (B45756) semicarbazone is bidentate, where it binds to the metal ion through both the carbonyl oxygen and the azomethine nitrogen atom. asianpubs.orgwisdomlib.org This forms a stable five-membered chelate ring.
Tridentate: Semicarbazones can also act as tridentate ligands, particularly if there are other donor groups present or if the ligand deprotonates. core.ac.ukrevistabionatura.org For instance, in some complexes, the ligand can coordinate through the carbonyl oxygen, azomethine nitrogen, and the terminal amino nitrogen. revistabionatura.com The ability of semicarbazones to act as tridentate ligands has been noted in various studies. core.ac.ukrevistabionatura.org
Polydentate: When multiple semicarbazone units are incorporated into a single molecule, such as in bis(semicarbazone) ligands, the denticity can increase further, leading to tetradentate or even higher coordination modes. psu.edu
The versatility in denticity makes semicarbazones like this compound adaptable chelators for a wide range of metal ions.
Chelating Properties of Semicarbazone and Bis(semicarbazone) Ligands
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a defining characteristic of semicarbazone ligands. This property generally leads to the formation of metal complexes that are more stable than those formed with analogous monodentate ligands, an observation known as the chelate effect. Semicarbazones are well-recognized as effective chelating agents. core.ac.uk
Bis(semicarbazone) ligands, which contain two semicarbazone moieties, are powerful chelators capable of binding to a metal ion through multiple donor atoms, often exhibiting tetradentate (N2O2) coordination. researchgate.net For example, cyclohexane-1,2-dione bis(semicarbazone) has been shown to act as a tetradentate ligand. psu.edu This multidentate coordination can result in the formation of highly stable mono- or di-nuclear metal complexes. psu.edu The structural arrangement of these ligands can enforce specific geometries upon the metal center.
Synthesis and Formation of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can vary in stoichiometry, geometry, and nuclearity based on the metal ion, the ligand-to-metal molar ratio, and the reaction conditions.
Complexation with First-Row Transition Metal Ions (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))
Cyclohexanone semicarbazone, a closely related ligand, has been used to synthesize a variety of complexes with first-row transition metals. These studies provide insight into the expected behavior of this compound. Mixed ligand complexes of Cr(III), Co(II), and Ni(II) have been synthesized using pyruvic acid semicarbazone and cyclohexanone semicarbazone, resulting in octahedral complexes where the ligands are coordinated through oxygen and nitrogen atoms. sphinxsai.com
Similarly, mixed ligand complexes of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with acetophenone (B1666503) semicarbazone and cyclohexanone semicarbazone have been prepared. asianpubs.org In these complexes, the semicarbazone ligands act in a bidentate fashion, bonding through oxygen and nitrogen. asianpubs.org Studies on complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with semicarbazone ligands derived from substituted cyclohexanone have also been reported, yielding monomeric complexes with four or six-coordinate geometries. revistabionatura.comrevistabionatura.com The general findings from these studies are summarized in the table below.
| Metal Ion | Typical Geometry | Ligand Behavior | Reference(s) |
| Cr(III) | Octahedral | Bidentate (O, N) | revistabionatura.comsphinxsai.com |
| Mn(II) | Octahedral/Tetrahedral | Bidentate/Tridentate (O, N) | revistabionatura.comasianpubs.org |
| Co(II) | Octahedral/Tetrahedral | Bidentate (O, N) | revistabionatura.comasianpubs.orgsphinxsai.com |
| Ni(II) | Octahedral | Bidentate (O, N) | revistabionatura.comasianpubs.orgsphinxsai.com |
| Cu(II) | Distorted Octahedral/Square Planar | Bidentate/Tridentate (O, N) | revistabionatura.comasianpubs.org |
| Zn(II) | Tetrahedral | Tridentate | revistabionatura.comrevistabionatura.com |
| Cd(II) | Tetrahedral | Tridentate | revistabionatura.comrevistabionatura.comrevistabionatura.com |
Synthesis of Organotin(IV) Complexes with Semicarbazone Derivatives
The synthesis of organotin(IV) complexes with semicarbazone and thiosemicarbazone ligands has been an area of active research. rdd.edu.iqrsc.org These complexes are typically prepared by reacting organotin(IV) halides (such as R2SnCl2 or R3SnCl) with the semicarbazone ligand in a non-aqueous solvent like methanol (B129727) or ethanol. rdd.edu.iq The reaction often involves the in situ formation of the deprotonated ligand using a base.
While specific reports on organotin(IV) complexes of this compound are scarce, the general synthetic methodologies are well-established for other semicarbazone derivatives. For instance, di- and triorganotin(IV) derivatives of 2-hydroxyacetophenone (B1195853) semicarbazone have been synthesized by reacting the corresponding organotin(IV) chlorides with the anionic form of the ligand. The resulting complexes exhibit various coordination numbers and geometries around the tin atom, which can be influenced by the nature and number of the organic groups attached to the tin center. bsmiab.org
Determination of Ligand-to-Metal Stoichiometry in Complex Formation
The stoichiometry of metal complexes involving semicarbazone ligands, including this compound, is crucial for understanding their structure and reactivity. Various studies have demonstrated different ligand-to-metal ratios depending on the metal ion, the specific semicarbazone, and the reaction conditions.
Mixed ligand complexes of the type [M(L1)(L2)]Cl2 have been synthesized with a 1:1:1 molar ratio of metal to each of the two different semicarbazone ligands (L1 and L2). asianpubs.orge-journals.in For instance, complexes involving pyruvic acid semicarbazone and cyclohexanone semicarbazone with metals such as Cr(III), Co(II), and Ni(II) exhibit this 1:1:1 stoichiometry. sphinxsai.com Similarly, mixed ligand complexes with acetophenone semicarbazone and cyclohexanone semicarbazone also show a 1:1:1 metal-to-ligand ratio. asianpubs.org
In other cases, a 1:2 metal-to-ligand stoichiometry is observed. For example, a series of Co(II), Ni(II), and Cu(II) complexes with 4-iso-propyl-1-methyl cyclohexane-2-one semicarbazone were synthesized with the general formula [M(IPMCS)2X2], indicating a 1:2 ratio. researchgate.netorientjchem.org The interaction of metal chlorides with carvone (B1668592) thiosemicarbazones can lead to complexes with either 1:1 or 1:2 stoichiometry. tandfonline.com The versatility in stoichiometry is also highlighted in complexes with cyclohexane-1,2-dione bis(semicarbazone), where both 1:2 and 2:2 (metal-to-ligand) ratios are observed, leading to mono- and di-nuclear complexes, respectively. psu.edursc.org
The determination of these stoichiometric ratios is typically achieved through elemental analysis, where the percentages of carbon, hydrogen, nitrogen, and the metal are experimentally determined and compared with calculated values for the proposed formulas. asianpubs.orgsphinxsai.com
Table 1: Ligand-to-Metal Stoichiometry in Semicarbazone Complexes
| Metal Ion(s) | Ligand(s) | Stoichiometry (Metal:Ligand) | Reference |
| Cr(III), Co(II), Ni(II) | Pyruvic acid semicarbazone & Cyclohexanone semicarbazone | 1:1:1 | sphinxsai.com |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Acetophenone semicarbazone & Cyclohexanone semicarbazone | 1:1:1 | asianpubs.org |
| Co(II), Ni(II), Cu(II) | 4-iso-propyl-1-methyl cyclohexane-2-one semicarbazone | 1:2 | researchgate.netorientjchem.org |
| Fe(III), Co(II), Cu(II) | Carvone thiosemicarbazone | 1:1 and 1:2 | tandfonline.com |
| Co(II) | Cyclohexane-1,2-dione bis(semicarbazone) | 2:2 | psu.edursc.org |
| Ni(II) | Cyclohexane-1,2-dione bis(semicarbazone) | 1:2 | psu.edursc.org |
Formation of Mono- and Di-nuclear Metal Complexes
The ability of semicarbazone ligands to form both mononuclear and dinuclear complexes demonstrates their coordination versatility. This is particularly evident in the case of bis(semicarbazone) ligands derived from diketones.
A notable example is the cyclohexane-1,2-dione bis(semicarbazone) ligand. It forms a dinuclear cobalt(II) complex, [Co2(H2chds)2(OH2)3(NO3)][NO3]3, where two cobalt centers are bridged by two carbonylic groups from the ligands. psu.edursc.orgresearchgate.net In contrast, the same ligand forms a mononuclear nickel(II) complex, [Ni(H2chds)2][NO3]2·2H2O. psu.edursc.orgresearchgate.net This highlights how the identity of the metal ion can influence the nuclearity of the resulting complex.
The formation of dimeric species is also proposed for a series of complexes with a semicarbazone Mannich-based ligand, (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide (HL). The general formulas for these complexes are given as [Cr(L)(Cl)2(H2O)]2 and [M(L)Cl]2, where M can be Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). revistabionatura.com The suggestion of a dimeric structure is supported by magnetic moment data, which are lower than expected for mononuclear species, indicating antiferromagnetic coupling between the metal centers. revistabionatura.com
Mononuclear complexes are more common, especially with simpler semicarbazone ligands. For instance, iron(III), cobalt(II), and copper(II) complexes with carvone thiosemicarbazone are reported to be mononuclear. tandfonline.com Similarly, nickel(II) complexes with certain bidentate Schiff base ligands derived from semicarbazones are also mononuclear, with a 1:2 metal-to-ligand ratio. researchgate.net
Structural Elucidation of Metal Complexes
Single Crystal X-ray Diffraction Studies of Cyclohexenone Semicarbazone Complexes
Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Determination of Crystal Systems and Space Group Symmetry
The crystal system and space group symmetry are fundamental properties determined from single crystal X-ray diffraction data. For complexes involving semicarbazone ligands, a variety of crystal systems and space groups have been reported.
For example, the dinuclear cobalt complex with cyclohexane-1,2-dione bis(semicarbazone), [Co2(H2chds)2(OH2)3(NO3)][NO3]3, crystallizes in the triclinic system with the space group P1. psu.eduresearchgate.net The corresponding mononuclear nickel complex, [Ni(H2chds)2][NO3]2·2H2O, also crystallizes in the triclinic system with the same space group. psu.eduresearchgate.net The free ligand hydrate (B1144303), H2chds·H2O, crystallizes in the monoclinic system with the space group P21/c. psu.edursc.orgresearchgate.net
A nickel(II) complex with cyclohexanone thiosemicarbazone, cis-bis(cyclohexanone-thiosemicarbazonato-N,S)-nickel(II), is reported to crystallize in the triclinic crystal system with the space group P1. researchgate.net A vanadyl(IV) complex with a semicarbazone ligand was found to crystallize in the monoclinic system with the space group P21/n. kisti.re.kr
Table 2: Crystal System and Space Group Data for Semicarbazone Complexes
| Compound | Crystal System | Space Group | Reference |
| [Co2(H2chds)2(OH2)3(NO3)][NO3]3 | Triclinic | P1 | psu.eduresearchgate.net |
| [Ni(H2chds)2][NO3]2·2H2O | Triclinic | P1 | psu.eduresearchgate.net |
| H2chds·H2O | Monoclinic | P21/c | psu.edursc.orgresearchgate.net |
| cis-bis(cyclohexanone-thiosemicarbazonato-N,S)-nickel(II) | Triclinic | P1 | researchgate.net |
| Vanadyl(IV) Semicarbazone Complex | Monoclinic | P21/n | kisti.re.kr |
| Pyridine 4-carbaldehyde semicarbazone | Triclinic | P1 | ajchem-a.com |
Analysis of Coordination Geometries
The coordination geometry around the central metal ion in semicarbazone complexes is diverse and is influenced by the nature of the metal ion, the denticity of the ligand, and the presence of other coordinating species.
Six-Coordinate Geometries:
Octahedral and Distorted-Octahedral: This is a common coordination geometry. Mixed ligand complexes of Cr(III), Co(II), and Ni(II) with pyruvic acid semicarbazone and cyclohexanone semicarbazone are proposed to have an octahedral geometry. sphinxsai.com Similarly, complexes of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with acetophenone semicarbazone and cyclohexanone semicarbazone also exhibit octahedral geometry. asianpubs.org In the mononuclear nickel complex with cyclohexane-1,2-dione bis(semicarbazone), the nickel atom is in a distorted-octahedral environment, coordinated to two tridentate ligand molecules. psu.edursc.orgresearchgate.net A dinuclear cobalt(III) complex with a thiosemicarbazone ligand features two cobalt centers in a distorted octahedral geometry. eurjchem.com
Pentagonal Bipyramidal: In the dinuclear cobalt complex with cyclohexane-1,2-dione bis(semicarbazone), the ligand is nearly planar and tetradentate, occupying the equatorial positions of pentagonal bipyramids around the cobalt centers. psu.edursc.orgresearchgate.net
Four-Coordinate Geometries:
Tetrahedral: Dimeric complexes of Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) with a semicarbazone Mannich-based ligand are suggested to have a tetrahedral arrangement around the metal centers. revistabionatura.com
Square Planar: A copper(II) complex with a semicarbazone Mannich-based ligand is proposed to have a distorted square planar geometry. revistabionatura.com Palladium(II) and gold(III) complexes with a thiosemicarbazone ligand also exhibit a distorted square planar geometry. nih.gov
Other Geometries:
Heptacoordinated: The cobalt centers in the dinuclear complex [Co2(H2chds)2(OH2)3(NO3)][NO3]3 are heptacoordinated, with a pentagonal bipyramidal geometry. psu.edursc.org
Characterization of Intermolecular Interactions: Hydrogen Bonding (Intra- and Intermolecular), C-H···π Interactions
Intermolecular interactions such as hydrogen bonding and C-H···π interactions play a significant role in stabilizing the crystal structures of semicarbazone complexes.
Hydrogen Bonding:
Intramolecular Hydrogen Bonding: In the free cyclohexane-1,2-dione bis(semicarbazone) hydrate molecule, the arms of the ligand are folded to allow for an intramolecular N-H···O hydrogen bond. psu.edursc.orgresearchgate.net
Intermolecular Hydrogen Bonding: In the crystal structure of a palladium(II) complex with a thiosemicarbazone ligand, intermolecular hydrogen bonds of the type N-H···O and C-H···S are observed, which help to stabilize the crystal structure. nih.gov In a dinuclear cobalt(III) complex and mononuclear nickel(II) and zinc(II) complexes with a thiosemicarbazone ligand, numerous hydrogen bonds consolidate the structures into a three-dimensional network. eurjchem.com For cyclohexanone semicarbazone, infinite ribbons are formed via O···H–N hydrogen bonds with distances ranging from 2.84 to 3.12 Å, which stabilizes its crystal structure.
Application of Hirshfeld Surface and 2D Fingerprint Analysis for Interaction Quantification
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within the crystal packing of coordination compounds. mdpi.comacs.org This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distances from a point on the surface to the nearest atoms inside (di) and outside (de) the surface. These distances are normalized to generate a dnorm surface, where red spots indicate shorter contacts with high interaction propensity, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. acs.orgnih.gov
For coordination complexes of semicarbazones, Hirshfeld analysis provides valuable insights into the nature and strength of intermolecular forces, such as hydrogen bonds and π-stacking interactions, which stabilize the crystal lattice. mdpi.comscience.gov The analysis can highlight the atoms most likely to participate in these interactions. mdpi.com
Table 1: Representative Intermolecular Contact Contributions from 2D Fingerprint Analysis of Semicarbazone Complexes
| Interaction Type | Contribution (%) |
| H···H | 24.9 - 37.9 |
| O···H/H···O | 35.2 - 37.4 |
| C···H/H···C | 9.4 - 14.1 |
| N···H/H···N | 9.7 - 14.9 |
| Cu···N/N···Cu | 6.8 |
Note: The data in this table is illustrative and represents a range of values observed in various semicarbazone complexes. The specific contributions can vary significantly depending on the metal center, other ligands present, and the crystal packing.
Magnetic Susceptibility Measurements for Paramagnetic Complexes
Magnetic susceptibility measurements are a fundamental tool for characterizing the electronic structure of paramagnetic coordination complexes of this compound. These measurements provide information about the number of unpaired electrons in the metal center, which is crucial for determining its oxidation state and coordination geometry. sphinxsai.comresearchgate.net
For instance, many copper(II) complexes are paramagnetic due to the presence of one unpaired electron. semanticscholar.org The magnetic moments of these complexes are often close to the spin-only value of 1.73 B.M. science.gov Similarly, high-spin Co(II) and Ni(II) complexes with octahedral geometries will exhibit paramagnetism corresponding to their respective d-electron configurations. sphinxsai.comresearchgate.net
The magnetic properties of these complexes are typically measured in the solid state at room temperature using a magnetic susceptibility balance. impactfactor.org The diamagnetic nature of certain complexes, such as some Ni(II) complexes, can also be confirmed by magnetic measurements, which would show a very low magnetic susceptibility. mdpi.com
Table 2: Typical Magnetic Moments for Paramagnetic Complexes of Semicarbazones
| Metal Ion | Coordination Geometry | Number of Unpaired Electrons | Theoretical Spin-Only Magnetic Moment (B.M.) |
| Cr(III) | Octahedral | 3 | 3.87 |
| Mn(II) | High-Spin Octahedral | 5 | 5.92 |
| Co(II) | High-Spin Octahedral | 3 | 3.87 |
| Ni(II) | Octahedral | 2 | 2.83 |
| Cu(II) | Distorted Octahedral | 1 | 1.73 |
Note: This table provides theoretical values. Experimental values can deviate due to factors like spin-orbit coupling.
Conductance Studies to Assess Ionic Character of Complexes
Molar conductance measurements are employed to determine the electrolytic or non-electrolytic nature of coordination complexes of this compound in solution. This technique helps in understanding whether the anions present in the complex are coordinated to the metal ion or exist as counter-ions in the crystal lattice. revistabionatura.com
The measurements are typically carried out by dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration (e.g., 10⁻³ M) and measuring the molar conductivity (ΛM). sphinxsai.comtandfonline.com
Complexes that behave as non-electrolytes exhibit low molar conductance values, suggesting that the anions are coordinated to the metal center. revistabionatura.comtandfonline.com Conversely, high molar conductance values indicate that the anions are not part of the primary coordination sphere and the complex is ionic.
Table 3: Molar Conductance Values and Interpretation for Semicarbazone Complexes
| Molar Conductance (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Interpretation |
| 17.4–31.8 | Non-electrolyte | Anions are coordinated to the metal ion. tandfonline.com |
Note: The specific range for non-electrolytes can vary slightly depending on the solvent and experimental conditions.
Electronic and Electrochemical Properties of Coordination Compounds
Investigation of Metal-Centered Redox Processes via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of metal complexes of this compound. researchgate.net It provides information on the formal reduction potentials and the reversibility of electron transfer processes involving the metal center. science.gov
In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The voltammogram can reveal anodic and cathodic peaks corresponding to oxidation and reduction processes, respectively. For a reversible electron transfer process, the peak currents are linearly dependent on the square root of the scan rate. researchgate.net
The redox behavior of these complexes is often metal-centered, although ligand-based redox processes can also occur. semanticscholar.org For example, some copper(II) complexes of semicarbazones show a quasi-reversible, one-electron reduction wave. science.gov The irreversible nature of the redox process for some metal ions, like Cu(II), can sometimes make detailed characterization challenging. researchgate.net
Table 4: Representative Cyclic Voltammetry Data for a Reversible Redox Process
| Parameter | Value |
| Anodic Peak Potential (Epa) | Varies |
| Cathodic Peak Potential (Epc) | Varies |
| Formal Reduction Potential (E°') | (Epa + Epc) / 2 |
| Peak Separation (ΔEp) | Epa - Epc ≈ 59/n mV (at 25 °C for n electrons) |
Note: The specific potential values are highly dependent on the metal, ligand, and solvent system.
Spectroscopic Probes of Electronic States within Complexes
Electronic spectroscopy, particularly in the UV-Visible region, is a key technique for probing the electronic states of coordination compounds of this compound. The electronic spectra of these complexes provide valuable information about the coordination geometry and the nature of the metal-ligand bonding. sphinxsai.comresearchgate.net
The spectra typically exhibit two main types of electronic transitions:
Intra-ligand transitions: These are high-intensity bands usually observed in the ultraviolet region and are attributed to π → π* and n → π* transitions within the semicarbazone ligand. arabjchem.org
d-d transitions: These are weaker bands that appear in the visible region and arise from the transitions of electrons between the d-orbitals of the metal ion. The position and number of these bands are characteristic of the coordination geometry of the metal complex. For example, octahedral Cr(III) complexes show characteristic bands corresponding to transitions from the ⁴A₂g ground state. researchgate.net
Charge-transfer transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands and are often more intense than d-d transitions.
The electronic spectra are typically recorded in a suitable solvent, and the molar extinction coefficients (ε) for the absorption bands can be calculated. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and stability.
While specific DFT studies on the unsubstituted Cyclohex-2-en-1-one semicarbazone are not extensively detailed in the reviewed literature, research on closely related derivatives provides significant insights. For instance, computational analysis of 3,5-diphenylcyclohex-2-en-1-semicarbazone has been used to determine its most stable conformation. Such studies often involve exploring different tautomeric forms and rotational isomers to locate the global minimum on the potential energy surface. Theoretical calculations for a tautomer of this diphenyl derivative indicated that one form is more stable than another by -38.65 kcal/mol, highlighting the importance of conformational analysis in understanding the compound's ground state properties. researchgate.net
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and lower stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org
DFT calculations are routinely used to determine the energies of these orbitals. For the derivative 3,5-diphenylcyclohex-2-en-1-semicarbazone, the HOMO-LUMO energy gap (ΔE) and related electronic properties like chemical hardness (η) have been calculated to predict reactivity trends. researchgate.net Chemical hardness, a measure of resistance to deformation of electron distribution, can be calculated from the HOMO and LUMO energies. researchgate.net
Table 1: Calculated Electronic Properties for a Tautomer of 3,5-Diphenylcyclohex-2-en-1-one Data sourced from a computational study on a related derivative. researchgate.net
| Parameter | Value |
|---|---|
| Total Energy (kcal/mol) | -832.14 |
| HOMO-LUMO Energy Gap (ΔE) (kcal/mol) | 114.21 |
| Chemical Hardness (η) | 57.10 |
These calculations help in understanding the electronic character and predicting the behavior of the semicarbazone in chemical reactions. researchgate.net
DFT calculations are instrumental in assessing the structural stability of both the free semicarbazone ligand and its metal complexes. The stability of a molecule can be correlated with its HOMO-LUMO gap; a larger gap generally implies greater stability. wikipedia.org In studies of related semicarbazone derivatives, a high energy gap has been used as evidence of the compound's stability. researchgate.net When semicarbazones act as ligands, computational methods can model the resulting metal complexes to confirm their geometry and stability. For example, studies on various semicarbazone complexes have confirmed geometries such as octahedral and square planar arrangements, which are stabilized by the coordination of the ligand to the metal center. researchgate.netresearchgate.net
Quantum Chemical Modeling of Coordination Behavior
Semicarbazones are known for their ability to form stable complexes with a wide range of transition metal ions. nih.govresearchgate.net Quantum chemical modeling helps in understanding the specifics of these interactions, such as identifying the preferred binding sites and quantifying the strength of the metal-ligand bonds.
Theoretical models predict that semicarbazones typically act as bidentate or tridentate ligands. researchgate.netrevistabionatura.com For this compound, the most favorable coordination sites are the azomethine nitrogen atom (-C=N-) and the oxygen atom of the carbonyl group (-C=O). researchgate.net This allows the ligand to form a stable five- or six-membered chelate ring with a metal ion.
Studies on analogous ligands, such as cyclohexane-1,2-dione bis(semicarbazone), show versatile coordination behavior. Depending on the metal ion and reaction conditions, this ligand can behave as a nearly planar tetradentate ligand or as two separate tridentate units. rsc.org In some nickel(II) complexes with semicarbazone ligands, the ligand coordinates as a monodeprotonated, tridentate molecule. mdpi.com This versatility, predictable through computational modeling, is key to the diverse chemistry of semicarbazone complexes.
The energetics of ligand-metal interactions determine the stability and structure of the resulting complexes. Computational studies can quantify the binding energy between the semicarbazone ligand and a metal ion, providing insight into the thermodynamic feasibility of complex formation. For example, the formation of dimeric complexes, as seen with cyclohexane-1,2-dione bis(semicarbazone), where two metal centers are bridged by carbonylic groups, indicates a highly favorable energetic arrangement. rsc.org The analysis of these interactions helps in designing complexes with specific geometries and stabilities for various applications. rsc.orgmdpi.com
Investigation of Proton Transfer Mechanisms
Proton transfer is a fundamental chemical process that can be meticulously studied using computational models. These studies are crucial for understanding reaction mechanisms and the intrinsic properties of molecules like semicarbazones.
Excited State Intramolecular Proton Transfer (ESIPT) in Semicarbazone Derivatives
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical phenomenon where a proton is transferred within a molecule upon electronic excitation. This process is often observed in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. bohrium.com In semicarbazone derivatives, such as 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone (2HNS), the ESIPT process has been a subject of detailed investigation. researchgate.netresearchgate.net
Upon photoexcitation, the electronic charge density within the molecule redistributes, leading to an increase in the acidity of the proton-donating group and the basicity of the proton-accepting group. researchgate.net This change in electronic structure facilitates the transfer of a proton from the enol-form (N) to a tautomeric keto-form (T) within a very short timescale, typically on the order of 10⁻¹² seconds. researchgate.net Experimental studies on 2HNS have confirmed that while intramolecular proton transfer (IPT) does not occur in the ground state (S0), it is a feasible process in the lowest excited singlet state (S1). researchgate.netresearchgate.net This is often evidenced by a large Stokes shifted emission band corresponding to the tautomer. researchgate.net The general mechanism involves a four-level photochemical process, starting from the ground state of the enol form, excitation to the excited enol form, followed by the ESIPT to the excited tautomer, and finally relaxation back to the ground state of the tautomer, which then reverts to the more stable enol form. researchgate.net
Simulation of Potential Energy Curves (PECs) and Potential Energy Surfaces (PESs)
Potential Energy Curves (PECs) and Potential Energy Surfaces (PESs) are powerful computational tools for visualizing the energy of a molecule as a function of its geometry, providing a map of the reaction pathway. libretexts.orgbohrium.com For proton transfer reactions, the distance of the transferring hydrogen atom from the donor and acceptor atoms is often used as the reaction coordinate. researchgate.net
In the study of 2-hydroxy-1-naphthaldehyde semicarbazone, the simulation of PECs and PESs has been crucial in understanding the advancement of the prototropic process. researchgate.netresearchgate.net These simulations demonstrate that the intramolecular proton transfer reaction is unfavorable in the ground state (S0) but becomes feasible in the excited states (S1 and T1). researchgate.net The calculations reveal the energy profile of the reaction, including the reactant (enol form), the transition state, and the product (keto form). By mapping the potential energy as a function of the O-H and N-H bond distances, researchers can visualize the energy barriers and the stability of the different species involved in the proton transfer. researchgate.net These theoretical simulations provide strong support for experimental observations and offer a detailed molecular-level understanding of the reaction dynamics. researchgate.net
Analysis of Thermodynamic (ΔH) and Kinetic (Eact) Factors for Prototropic Processes
The feasibility of a chemical reaction is governed by both thermodynamic and kinetic factors. Thermodynamic factors, such as the change in enthalpy (ΔH), determine the relative stability of the reactants and products, while kinetic factors, like the activation energy (Eact), determine the rate of the reaction. dntb.gov.ua
For the intramolecular proton transfer in 2-hydroxy-1-naphthaldehyde semicarbazone, computational studies have shown that the formation of the tautomer in the ground state (S0) is an endothermic process (positive ΔH), indicating that it is thermodynamically unfavorable. researchgate.net However, in the first excited singlet state (S1), the process becomes exothermic (negative ΔH), favoring the formation of the tautomer. researchgate.net
Furthermore, the calculated activation energy (Eact) for the proton transfer is found to be significantly lower in the excited state compared to the ground state. researchgate.net This reduction in the kinetic barrier in the S1 state, combined with the favorable thermodynamics, explains why the ESIPT process is observed experimentally. researchgate.net For instance, in a related compound, 2-hydroxy-1-naphthaldehyde carbohydrazone, the ESIPT reaction from the enol to the keto form was found to have a low barrier of 2.54 kcal mol⁻¹ in cyclohexane. researchgate.net
Below is a table summarizing the thermodynamic and kinetic findings for the intramolecular proton transfer in a model semicarbazone derivative, 2-hydroxy-1-naphthaldehyde semicarbazone, in different electronic states.
| Electronic State | Thermodynamic Feasibility (ΔH) | Kinetic Feasibility (Eact) | Proton Transfer |
| Ground State (S0) | Endothermic (Unfavorable) | High | Not Feasible |
| Excited State (S1) | Exothermic (Favorable) | Low | Feasible |
Table 1: Thermodynamic and Kinetic Feasibility of Intramolecular Proton Transfer in a Model Semicarbazone Derivative. Data based on findings for 2-hydroxy-1-naphthaldehyde semicarbazone. researchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Excited State Studies
Time-Dependent Density Functional Theory (TDDFT) is a powerful and widely used quantum mechanical method for investigating the properties of molecules in their electronically excited states. wikipedia.orgrsc.org It is an extension of Density Functional Theory (DFT) and is particularly useful for calculating excitation energies, simulating electronic absorption and emission spectra, and understanding the nature of electronic transitions. wikipedia.org
In the study of semicarbazone derivatives like 2-hydroxy-1-naphthaldehyde semicarbazone, TDDFT calculations have been instrumental in corroborating experimental findings and providing a deeper understanding of the ESIPT process. researchgate.netresearchgate.net These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the emission energies from the excited states. researchgate.net
By using TDDFT, researchers can optimize the geometries of the molecule in both the ground and excited states, providing insights into the structural changes that occur upon photoexcitation. researchgate.net For instance, TDDFT calculations have been used to show that for 2-hydroxy-1-naphthaldehyde semicarbazone, the intramolecular proton transfer is feasible in the lowest excited singlet state (S1). researchgate.net The choice of the functional, such as B3LYP, and the basis set, like 6-31G**, are critical for obtaining accurate results that align with experimental data. researchgate.net The application of TDDFT allows for the characterization of the electronic nature of the excited states, helping to rationalize the observed photophysical behavior of semicarbazone derivatives. researchgate.net
Reaction Mechanisms and Organic Transformations Involving Cyclohex 2 En 1 One Semicarbazone
Kinetic and Mechanistic Studies of Semicarbazone Formation
The reaction between an aldehyde or ketone and semicarbazide (B1199961) to form a semicarbazone is a classic example of a condensation reaction. wikipedia.org The mechanism is analogous to the formation of other imine derivatives such as oximes and hydrazones. quimicaorganica.org
General Acid-Catalyzed Attack and Dehydration Steps in Carbonyl Condensation
The formation of semicarbazones is a two-step process involving a nucleophilic addition followed by a dehydration step. This reaction is subject to general acid catalysis. acs.org The role of the acid is to activate the carbonyl group of cyclohex-2-en-1-one, making it more electrophilic and susceptible to attack by the nucleophilic nitrogen of semicarbazide. youtube.com
The reaction mechanism can be summarized as follows:
Nucleophilic Attack: The terminal -NH2 group of semicarbazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohex-2-en-1-one. This leads to the formation of a tetrahedral intermediate. numberanalytics.com
Proton Transfer: A proton is transferred from the newly attached nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water).
Elimination: A molecule of water is eliminated, and a double bond is formed between the carbon and the nitrogen, yielding the final semicarbazone product. numberanalytics.comquora.com
The rate of this reaction is pH-dependent. The optimal pH range for semicarbazone formation is typically between 3 and 5. numberanalytics.com At lower pH, the semicarbazide can be protonated, reducing its nucleophilicity. At higher pH, there is insufficient acid to catalyze the dehydration step effectively.
Influence of Steric Factors on Reaction Rates of Semicarbazide with Carbonyl Compounds
Steric hindrance around the carbonyl group can significantly affect the rate of semicarbazone formation. Ketones generally react slower than aldehydes due to the presence of two alkyl groups, which are bulkier than the single alkyl group and hydrogen atom of an aldehyde.
Competitive Semicarbazone Formation and Product Control
When a mixture of two different carbonyl compounds is reacted with a limited amount of semicarbazide, a competition ensues, providing a practical illustration of kinetic versus thermodynamic control of a reaction. scribd.com
Distinction Between Kinetic and Thermodynamic Control Regimes
In a competitive reaction, the product that is formed faster is known as the kinetic product , while the more stable product is the thermodynamic product . pbworks.comwixsite.com
Kinetic Control: This regime favors the product that has the lower activation energy for its formation, allowing it to be formed more rapidly. Kinetic control is typically achieved at lower temperatures, where the system has insufficient energy to overcome the higher activation barrier leading to the more stable product. scribd.comscribd.com The reaction is essentially irreversible under these conditions. odinity.com
An experiment comparing the reaction of cyclohexanone (B45756) and 2-furaldehyde with semicarbazide demonstrated that cyclohexanone semicarbazone is the kinetic product, forming faster at lower temperatures, while 2-furaldehyde semicarbazone is the thermodynamic product, being more stable and favored at higher temperatures. scribd.comodinity.com
| Control Type | Favored Product | Reaction Conditions | Key Feature |
| Kinetic | Faster-forming product | Low temperature | Lower activation energy |
| Thermodynamic | More stable product | Higher temperature, equilibrium | Lowest Gibbs free energy |
Factors Governing Product Dominance in Reversible Condensation Processes
The dominance of one product over another in a reversible condensation reaction is governed by several factors:
Relative Stabilities of the Products: The inherent stability of the products is the primary determinant under thermodynamic control. The more stable product will be the major product at equilibrium. odinity.com
Relative Rates of Formation: The relative activation energies for the formation of each product determine which is favored under kinetic control. The product with the lower activation energy will form faster. pbworks.com
Reaction Temperature: As discussed, lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. numberanalytics.comscribd.com
Reaction Time: Longer reaction times can allow a kinetically controlled reaction to equilibrate and eventually yield the thermodynamic product, provided the reactions are reversible. spcmc.ac.in
Reversibility: The ability of the kinetic product to revert to the starting materials is crucial for the eventual formation of the thermodynamic product. If the formation of the kinetic product is irreversible, the thermodynamic product cannot be formed. pbworks.comodinity.com
Cyclization Reactions and Heterocyclic Synthesis
Semicarbazones, including cyclohex-2-en-1-one semicarbazone, can serve as valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net The presence of multiple nitrogen atoms and a reactive C=N bond allows for a range of cyclization reactions.
For instance, the oxidative cyclization of ketone semicarbazones with lead tetraacetate, followed by in-situ hydrolysis, provides a convenient route to Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com While this specific reaction was demonstrated with other ketone semicarbazones, the principle can be extended to derivatives of cyclohex-2-en-1-one.
Furthermore, research has shown that 3,5-diphenylcyclohex-2-en-1-semicarbazone can be used as a key intermediate to prepare novel series of tetrahydrobenzothiadiazol-1-oxide, indazole, and benzothiazepines. researchgate.net These transformations highlight the synthetic utility of semicarbazones derived from cyclic enones in constructing complex heterocyclic frameworks. The reaction of 3,5-diphenylcyclohex-2-en-1-semicarbazone with Vilsmeier-Haack reagent (POCl₃/DMF), for example, leads to the formation of a pyrazole (B372694) derivative. researchgate.net
The field of heterocyclic synthesis from semicarbazones is extensive, with various reagents and conditions leading to a diverse array of ring systems. rsc.orgnih.govscience.gov
Utilization of this compound as an Intermediate for Nitrogen-Containing Heterocycles
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. ontosight.ai The reactivity of the semicarbazone functional group, combined with the cyclic alkene structure, provides pathways for constructing complex molecular architectures. These heterocycles are of significant interest due to their presence in natural products and their wide range of pharmaceutical applications. thieme-connect.de
The synthesis of these nitrogen-containing heterocycles often involves cyclization reactions where the nitrogen atoms of the semicarbazone moiety act as nucleophiles. The specific reaction conditions and reagents employed determine the type of heterocyclic ring system formed. For instance, intramolecular cyclization can lead to the formation of fused ring systems, while intermolecular reactions can result in the formation of various substituted heterocycles.
Synthesis of Δ³-1,3,4-Oxadiazolin-2-ones via Oxidative Cyclization of Ketone Semicarbazones
An important transformation involving ketone semicarbazones, including this compound, is their oxidative cyclization to form Δ³-1,3,4-oxadiazolin-2-ones. This reaction is typically achieved using lead tetraacetate (LTA) as the oxidizing agent. cdnsciencepub.comcdnsciencepub.com The process involves the oxidation of the semicarbazone, which leads to an intramolecular cyclization with the formation of a five-membered oxadiazoline ring.
The general reaction scheme involves the treatment of the ketone semicarbazone with lead tetraacetate in a suitable solvent, such as dichloromethane, at low temperatures. cdnsciencepub.com The reaction proceeds through a presumed 2-imino-Δ³-1,3,4-oxadiazoline intermediate, which is then hydrolyzed in situ to yield the final Δ³-1,3,4-oxadiazolin-2-one product. cdnsciencepub.com This method provides a convenient route to these novel heterocyclic compounds. cdnsciencepub.comcdnsciencepub.com
A study on the oxidation of various ketone semicarbazones with lead tetraacetate demonstrated that the yields of the crude Δ³-1,3,4-oxadiazolin-2-ones were consistently around 60%, with analytically pure products obtained in yields of approximately 40%. cdnsciencepub.com For example, the oxidation of cyclohexanone semicarbazone yielded cyclohexane-spiro-5'-(Δ³-1',3',4'-oxadiazolin-2'-one) in a 38% yield after purification. cdnsciencepub.com
Table 1: Synthesis of Δ³-1,3,4-Oxadiazolin-2-ones from Ketone Semicarbazones cdnsciencepub.com
| Starting Ketone Semicarbazone | Product | Yield (%) |
| Cyclohexanone semicarbazone | Cyclohexane-spiro-5'-(Δ³-1',3',4'-oxadiazolin-2'-one) | 38 |
| Acetone semicarbazone | 5,5-Dimethyl-Δ³-1,3,4-oxadiazolin-2-one | 67 |
Formation of Indazole and Benzothiazole (B30560) Systems from Cyclohexenone Semicarbazone Intermediates
Cyclohexenone semicarbazone intermediates are pivotal in the synthesis of indazole and benzothiazole ring systems. Indazoles, or benzo[c]pyrazoles, are bicyclic heterocyclic compounds with significant pharmaceutical applications. thieme-connect.de One synthetic route to indazoles involves the reaction of 2-(hydroxymethylene)cyclohexanones with semicarbazide to form tetrahydro-1H- and 2H-indazoles. thieme-connect.de For instance, the reaction of 2-(hydroxymethylene)cyclohexanone with semicarbazide can yield 4,5,6,7-tetrahydro-1H-indazole. thieme-connect.de
Furthermore, substituted cyclohexanone derivatives can be utilized to create more complex fused indazole systems. thieme-connect.de The reaction of 2,6-diundecylidenecyclohexan-1-one with semicarbazide and thiosemicarbazide (B42300) has been shown to produce indazole derivatives. ekb.eg
While the direct synthesis of benzothiazoles from cyclohexenone semicarbazone is less commonly documented, the versatility of the semicarbazone functional group suggests its potential role in multi-step syntheses of such heterocyclic systems. The formation of these heterocyclic systems often involves cyclization reactions driven by the nucleophilicity of the nitrogen and, in the case of thiosemicarbazones, the sulfur atoms.
Oxidation Reactions of Semicarbazones
The oxidation of semicarbazones is a key transformation that can lead to the formation of various heterocyclic compounds or the regeneration of the parent carbonyl compound. asianpubs.orgpsu.edu A variety of oxidizing agents have been employed for this purpose, each leading to different products depending on the reaction conditions and the structure of the semicarbazone.
Lead tetraacetate (LTA) is a common reagent for the oxidative cyclization of ketone semicarbazones to 2-imino-Δ³-1,3,4-oxadiazolines. mcmaster.caacs.org This reaction is a crucial step in the synthesis of Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com The oxidation of aldehyde semicarbazones with LTA can also lead to the formation of 2-amino-1,3,4-oxadiazoles. cdnsciencepub.com
Other oxidizing agents used for the transformation of semicarbazones include:
Ceric Ammonium Nitrate (CAN): CAN has been used for the cyclization of semicarbazones to 1,3,4-oxadiazoles under solvent-free conditions. asianpubs.org
N-Bromosuccinimide (NBS): An ultrasound-assisted oxidative cyclization of semicarbazones using NBS in the presence of sodium acetate (B1210297) provides an efficient route to 2-amino-1,3,4-oxadiazoles. tandfonline.com
Potassium Bromate (KBrO₃): This reagent can be used to regenerate the parent carbonyl compound from the semicarbazone under mild, ambient temperature conditions. psu.edu
Visible-light photoredox catalysis: Using eosin (B541160) Y as a photocatalyst and CBr₄ as a bromine source, semicarbazones can be oxidatively cyclized to 5-substituted 2-amino-1,3,4-oxadiazoles. organic-chemistry.orgthieme-connect.com
Table 2: Oxidizing Agents and Products in Semicarbazone Reactions
| Oxidizing Agent | Substrate | Product | Reference |
| Lead Tetraacetate (LTA) | Ketone Semicarbazones | Δ³-1,3,4-Oxadiazolin-2-ones | cdnsciencepub.comcdnsciencepub.com |
| Ceric Ammonium Nitrate (CAN) | Semicarbazones | 1,3,4-Oxadiazoles | asianpubs.org |
| N-Bromosuccinimide (NBS) | Semicarbazones | 2-Amino-1,3,4-oxadiazoles | tandfonline.com |
| Potassium Bromate (KBrO₃) | Semicarbazones | Carbonyl Compounds | psu.edu |
| Eosin Y/CBr₄ (Visible Light) | Semicarbazones | 2-Amino-1,3,4-oxadiazoles | organic-chemistry.orgthieme-connect.com |
Nucleophilic Displacement and Cyclization Pathways
The semicarbazone moiety in this compound provides sites for nucleophilic attack and facilitates various cyclization pathways. The nitrogen atoms of the semicarbazide portion are nucleophilic, with the terminal -NH₂ group being more nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group on the other nitrogen atoms. vedantu.comchegg.com
Nucleophilic displacement reactions can occur at the carbon atom of the C=N bond, although this is less common than reactions involving the nitrogen atoms. More frequently, the nucleophilic character of the nitrogen atoms drives cyclization reactions.
For instance, in the oxidative cyclization of ketone semicarbazones with lead tetraacetate, the initial step is believed to be the formation of a nitrene or a related reactive intermediate, which then undergoes an intramolecular nucleophilic attack by the oxygen atom of the carbonyl group to form the oxadiazoline ring. mcmaster.ca
In the synthesis of indazoles from cyclohexenone derivatives, the reaction proceeds through a cyclization where a nitrogen atom of the hydrazine (B178648) or semicarbazide derivative acts as a nucleophile, attacking a carbonyl or a related electrophilic carbon center within the cyclohexene (B86901) ring system. thieme-connect.de These reactions highlight the dual role of the semicarbazone as both a protecting group for the carbonyl function and a reactive handle for subsequent transformations.
Advanced Applications in Synthetic Organic Chemistry
Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules
Cyclohex-2-en-1-one semicarbazone serves as a valuable and multifaceted intermediate in the construction of intricate organic molecules. The inherent reactivity of both the cyclohexenone core and the semicarbazone functional group allows for a variety of transformations, leading to the formation of diverse molecular scaffolds.
The protection of the ketone in cyclohex-2-en-1-one as a semicarbazone allows for selective reactions at other positions of the ring. This strategy is crucial in multi-step syntheses where the carbonyl group's reactivity needs to be temporarily masked. For instance, the semicarbazone of a related substituted cyclohexanone (B45756) has been utilized for enantiomeric enrichment, showcasing how this derivative can direct stereochemical outcomes. nih.gov In this process, recrystallization of the semicarbazone derivative leads to a higher enantiomeric excess of the desired chiral ketone after subsequent hydrolysis. nih.gov
Furthermore, the semicarbazone moiety itself can act as a reactive handle for further chemical modifications. Research has demonstrated that derivatives like 3,5-diphenylcyclohex-2-en-1-semicarbazone are key intermediates in the synthesis of novel heterocyclic systems. researchgate.net These semicarbazones can be transformed into complex structures such as tetrahydrobenzothiadiazol-1-oxides, indazoles, and benzothiazepines through reactions with various reagents. researchgate.net The formation of such bi- and tricyclic systems highlights the role of the semicarbazone as a linchpin in building molecular complexity. core.ac.uk The semicarbazone can also be a precursor for the synthesis of other functionalized derivatives, including selenosemicarbazones, by undergoing exchange reactions with other aldehydes. researchgate.net
The reactivity of the double bond in the cyclohexenone ring is retained, allowing for reactions such as Michael additions and Diels-Alder cycloadditions, further expanding the synthetic utility of the semicarbazone intermediate. wikipedia.org This dual reactivity makes this compound a powerful tool for chemists aiming to construct complex natural products and other target molecules.
Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.comcam.ac.uk Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms of the starting materials, are a cornerstone of DOS. rug.nlmdpi.com
The cyclohexenone scaffold is well-suited for integration into MCRs. For example, novel three-component cascade reactions involving alkynes, ketones, and ethyl acetoacetate (B1235776) have been developed to produce highly functionalized cyclohex-2-enone derivatives. nih.gov While this specific example does not directly involve the semicarbazone, it illustrates the potential of the core structure in MCRs.
A more direct application involves the use of semicarbazones in MCRs to generate complex Schiff-base ligands. For instance, a new semicarbazone Schiff-base ligand has been prepared from the condensation of a Mannich-base, itself a product of a one-pot multicomponent reaction, with semicarbazide (B1199961). revistabionatura.com This demonstrates a sequential MCR approach where the initial complexity generated is further elaborated through semicarbazone formation.
The principles of DOS often involve creating a collection of molecules with varied skeletons and functional groups from a common starting material. researchgate.net this compound, with its multiple points of reactivity, is an ideal substrate for such strategies. By varying the reaction partners in a multi-component setup, a wide array of structurally diverse compounds can be accessed from this single precursor. This approach allows for the rapid exploration of chemical space, which is a primary goal of diversity-oriented synthesis. nih.gov
Strategies for Functionalization of Cyclohexenone Scaffolds through Semicarbazone Formation
The formation of a semicarbazone from cyclohex-2-en-1-one is in itself a powerful functionalization strategy. This transformation not only protects the highly reactive carbonyl group but also introduces a new set of reactive sites in the form of the semicarbazone moiety, which can be further manipulated.
One key strategy involves using the semicarbazone to control stereochemistry. As mentioned, the formation of a semicarbazone from a racemic or enantiomerically-poor chiral cyclohexanone derivative can allow for the separation of diastereomers or the enrichment of one enantiomer through crystallization. nih.gov Subsequent cleavage of the semicarbazone group regenerates the ketone, now with a higher degree of stereochemical purity. nih.gov
The semicarbazone group can also be a precursor to other functional groups or heterocyclic rings. The reaction of semicarbazones with different reagents can lead to the formation of triazoles and tetrazoles, which are important scaffolds in medicinal chemistry. numberanalytics.com For example, 3,5-diphenylcyclohex-2-en-1-semicarbazone has been used as a starting material to synthesize a variety of heterocyclic compounds. researchgate.net
Furthermore, the presence of the semicarbazone can influence the reactivity of the cyclohexenone ring. The electronic properties of the semicarbazone can alter the reactivity of the α,β-unsaturated system, potentially leading to different outcomes in addition reactions compared to the parent enone. The mechanism of semicarbazone formation is well-studied and can be catalyzed by acids, with the rate-limiting step often being the dehydration of the intermediate carbinolamine. acs.orgnih.gov Understanding this mechanism allows for the optimization of conditions for the formation and subsequent reaction of the semicarbazone.
The conversion of cyclohexanone selenosemicarbazone into other substituted selenosemicarbazones by reaction with various aldehydes is another example of functionalization. researchgate.net This highlights the utility of the semicarbazone as a transferable functional group.
Future Research Directions and Unexplored Avenues
Investigation of Novel Coordination Environments and Underutilized Metal Centers with Cyclohex-2-en-1-one Semicarbazone Ligands
This compound and related ligands have demonstrated considerable versatility, coordinating with a variety of transition metals, including nickel, copper, chromium, manganese, cobalt, zinc, and cadmium. revistabionatura.comresearchgate.netnih.gov Semicarbazones can act as neutral or deprotonated ligands and exhibit different denticity, commonly coordinating as bidentate or tridentate N,N,O-donors. nih.govmdpi.comias.ac.in This flexibility allows for the formation of diverse complex structures, including monomeric and dimeric species. revistabionatura.comresearchgate.net
However, the full potential of their coordination chemistry remains untapped. Future research should focus on exploring coordination with underutilized metal centers. This includes:
Platinum Group Metals (Ru, Rh, Pd, Os, Ir, Pt): Complexes with these metals are known for their catalytic and medicinal properties. Investigating their interaction with this compound could lead to novel catalysts or therapeutic agents.
Lanthanides and Actinides: The unique electronic and magnetic properties of f-block elements could lead to complexes with interesting photoluminescent or magnetic characteristics.
Early Transition Metals (e.g., Ti, V, Mo): While some work has been done with molybdenum, a systematic exploration of this group could yield complexes with applications in catalysis and materials science. acs.org
Furthermore, creating novel coordination environments by modifying the ligand structure or reaction conditions is a promising avenue. This could involve forcing unusual coordination numbers or geometries, or creating multinuclear complexes with tailored properties. The ability of semicarbazones to exist in keto and enol tautomeric forms further expands the possibilities for creating diverse metal complexes. nih.govias.ac.in
| Reported Metal Centers | Potential Underutilized Metal Centers | Potential Applications |
|---|---|---|
| Ni(II), Cu(II), Cr(III), Mn(II), Co(II), Zn(II), Cd(II) revistabionatura.comresearchgate.netias.ac.in | Platinum Group Metals (Ru, Rh, Pd, Pt) | Catalysis, Anticancer Agents |
| Mo(V) acs.org | Lanthanides (e.g., Eu, Tb) | Luminescent Materials, Probes |
| - | Early Transition Metals (e.g., Ti, V, Zr) | Polymerization Catalysts, Materials Science |
| - | Main Group Metals (e.g., Sn, Bi) | Medicinal Chemistry, Lewis Acid Catalysis |
Development of Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Mechanisms and Intermediates
Understanding the mechanisms of complex formation and their subsequent reactions is crucial for optimizing synthesis and designing new functional molecules. While standard spectroscopic techniques like FT-IR, NMR, and UV-Vis are routinely used for characterization, future research would benefit immensely from the application of advanced and in-situ methods. researchgate.netnanoient.org
Spectroscopic methods are key tools for identifying reaction mechanisms and transient intermediates. researchgate.net Future work should focus on:
In-Situ Spectroscopy: Techniques such as time-resolved UV-Vis, rapid-scan IR, and specialized NMR methods can monitor the formation of this compound and its metal complexes in real-time. This would provide valuable kinetic and mechanistic data, helping to identify short-lived intermediates.
Advanced Mass Spectrometry: Techniques like photoionization mass spectrometry can help detect and identify elusive reactive intermediates in the gas phase, offering deeper mechanistic insights.
Synchrotron-Based Techniques: The use of tunable vacuum ultraviolet (VUV) synchrotron radiation coupled with mass spectrometry can provide unequivocal, isomer-selective identification of intermediates in complex reaction mixtures.
Combined Spectroscopic and Computational Approaches: Integrating experimental data from advanced spectroscopy with theoretical calculations can provide a comprehensive picture of reaction pathways and transition states that is not achievable by either method alone. researchgate.net
These advanced techniques will move the field beyond static characterization to a dynamic understanding of the chemical processes involving this compound.
Computational Design of this compound Derivatives with Tailored Coordination Properties
Computational chemistry offers a powerful tool for the rational design of new ligands before their synthesis. Methods like Density Functional Theory (DFT) have been used to study the geometrical parameters, stability, and electronic properties of semicarbazone derivatives. researchgate.net Molecular docking and molecular dynamics simulations have also been employed to evaluate their potential biological interactions. researchgate.netnih.gov
Future research should leverage these computational tools more proactively for de novo design. Specific avenues include:
Predictive Modeling: Using DFT and other methods to predict the coordination preferences, bond strengths, and electronic structure of complexes with various metals. This can guide the selection of the most promising metal-ligand combinations for specific applications.
Tailoring Ligand Properties: Computationally screening a virtual library of this compound derivatives with different substituents on the cyclohexene (B86901) or semicarbazide (B1199961) moieties. This allows for the tuning of steric and electronic properties to achieve desired coordination geometries, redox potentials, or reactivity.
Understanding Structure-Property Relationships: Building quantitative structure-activity relationship (QSAR) models to correlate specific structural features of the ligand with the observed properties of its metal complexes, such as catalytic activity or biological efficacy. nih.gov
This "in silico" approach can significantly accelerate the discovery process, making it more efficient and cost-effective by prioritizing the synthesis of candidates with the highest probability of success.
| Computational Method | Application in Ligand Design | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) researchgate.net | Optimization of molecular geometry, calculation of electronic properties. | Bond lengths, bond angles, molecular orbitals, reaction energies. |
| Molecular Dynamics (MD) Simulations researchgate.netnih.gov | Analysis of ligand/complex stability and conformational flexibility. | Dynamic behavior, stability in solution (e.g., water). |
| Molecular Docking researchgate.netnih.gov | Prediction of binding modes and affinities with biological targets. | Binding energy, potential for biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Predictive models for designing new derivatives with enhanced activity. |
Exploration of New Green Chemistry Methodologies for Enhanced Sustainability in Synthesis
The synthesis of semicarbazones traditionally involves the condensation of a ketone or aldehyde with semicarbazide, often using acid or base catalysts and organic solvents. hakon-art.comresearchgate.net Recent research has made significant strides in developing greener synthetic routes, which is a critical direction for future work. geneseo.edu
Key areas for future exploration in the green synthesis of this compound and its derivatives include:
Novel Green Solvents: While ethyl lactate and dimethyl isosorbide have been shown to be effective, research into other bio-based, non-toxic, and recyclable solvents is warranted. geneseo.edutechnologypublisher.comgeneseo.edu The use of by-products like lactic whey as a co-solvent is a particularly innovative and sustainable approach. technologypublisher.com
Catalyst-Free and Solvent-Free Conditions: Expanding on methods that operate at ambient temperature without the need for catalysts or solvents can significantly reduce waste and energy consumption. hakon-art.comresearchgate.net Grinding techniques are one such solvent-free approach. researchgate.net
Development of Reusable Catalysts: For reactions that require a catalyst, designing solid-supported or heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net
Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to potentially reduce reaction times and energy input compared to conventional heating.
Adopting these green chemistry principles will not only minimize the environmental impact of synthesis but can also lead to more efficient and cost-effective production methods. geneseo.edu
Rational Design of Derivatives for Specific Chemical Recognition and Sensing Applications
The inherent coordination ability of the semicarbazone moiety makes it an excellent platform for developing chemical sensors. By incorporating specific functional groups, derivatives of this compound can be designed to selectively bind to target analytes, such as metal ions or anions, and produce a measurable signal.
Future research should focus on the rational design of these molecules for high-performance sensing:
Chromogenic and Fluorogenic Sensors: Introducing chromophoric or fluorophoric groups into the this compound structure. Binding of a target analyte would modulate the electronic properties of the molecule, leading to a visible color change or a change in fluorescence intensity. Chalcone-based compounds are a good example of scaffolds used for designing such chemosensors.
Selective Recognition: Tailoring the binding pocket of the ligand through strategic placement of donor atoms and steric groups to achieve high selectivity for a specific ion (e.g., heavy metal ions like Hg²⁺ or Pb²⁺) in complex environmental or biological samples.
Multi-Analyte Sensing: Designing more complex systems capable of detecting multiple analytes simultaneously, potentially through different signaling channels (e.g., colorimetric and fluorescent).
Integration with Materials: Immobilizing the designed sensor molecules onto solid supports, such as polymers or nanoparticles, to create practical, reusable sensing devices.
This research direction bridges fundamental coordination chemistry with applied materials science, with the potential to create valuable new tools for environmental monitoring, clinical diagnostics, and industrial process control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
